Ethyl 2-(3-aminophenoxy)acetate
Overview
Description
Ethyl 2-(3-aminophenoxy)acetate is an organic compound with the molecular formula C10H13NO3 . It is also known as (3-aminophenoxy)acetic acid ethyl ester .
Synthesis Analysis
The synthesis of this compound involves the alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH4Cl/Fe to yield the target synthon as very pure crystals .Molecular Structure Analysis
The molecular structure of this compound was studied and approved by X-ray single crystal structure determination . The unit cell parameters are a= 8.2104 (6)Å, b = 10.3625 (9)Å, c = 11.9562 (9) Å, α=101.787 (7), β= 91.849 (6), and γ=102.755 (7)°, indicating that it was crystallized in the triclinic crystal system .Chemical Reactions Analysis
The reduction of 3 to the ethyl 2-(4-aminophenoxy) acetate using NH4Cl/Fe is safer as well as cheaper than the previously reported reaction using (H2 and Pd/C 10%) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 195.21 g/mol . Its exact mass and monoisotopic mass are 195.08954328 g/mol . It has a topological polar surface area of 61.6 Ų .Scientific Research Applications
Chemical Synthesis and Process Optimization
Chemical compounds with functionalities similar to Ethyl 2-(3-aminophenoxy)acetate often play crucial roles in synthetic chemistry and process optimization. For example, ethyl acetate itself is widely used as a solvent in paints, coatings, resins, and inks. Its production methods, such as reactive distillation, offer insights into process intensification techniques that could potentially apply to the synthesis and application of this compound (Patil & Gnanasundaram, 2020).
Environmental Degradation and Toxicology
The study of the degradation of organic compounds, including pharmaceuticals like acetaminophen, via advanced oxidation processes (AOPs) provides a framework for understanding the environmental fate and potential biotoxicity of chemical compounds including this compound. This research is critical for assessing environmental impact and for the development of degradation pathways that ensure ecosystem safety (Qutob et al., 2022).
Ionic Liquids and Green Chemistry
The development and application of ionic liquids, such as 1-Ethyl-3-methylimidazolium acetate, in dissolving biopolymers like cellulose and chitin highlight the growing interest in using novel solvents for green chemistry applications. Understanding the toxicological profiles and environmental impacts of these solvents is crucial for their industrial application, providing a parallel for considering the safety and application of this compound in various fields (Ostadjoo et al., 2018).
Biodegradation and Fate in the Environment
Research on the biodegradation and fate of organic compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater can offer insights into the environmental persistence and degradation mechanisms of this compound. Understanding how such compounds are broken down by microorganisms and their impact on the environment is vital for assessing their safety and managing their use (Thornton et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-(3-aminophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWPPUWTINZQIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328597 | |
Record name | ethyl 2-(3-aminophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5544-78-5, 58559-52-7 | |
Record name | ethyl 2-(3-aminophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(3-aminophenoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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